molecular formula C21H24ClN3 B11945505 N1-(6-Chloro-2-phenylquinolin-4-yl)-N2,N2-diethylethane-1,2-diamine CAS No. 853310-79-9

N1-(6-Chloro-2-phenylquinolin-4-yl)-N2,N2-diethylethane-1,2-diamine

Cat. No.: B11945505
CAS No.: 853310-79-9
M. Wt: 353.9 g/mol
InChI Key: ZPLFKFRELDMWJN-UHFFFAOYSA-N
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Description

N1-(6-Chloro-2-phenylquinolin-4-yl)-N2,N2-diethylethane-1,2-diamine is a synthetic quinoline derivative of significant interest in medicinal chemistry research. Quinolines represent a privileged scaffold in drug discovery, known for their diverse biological activities and presence in compounds evaluated for various diseases . This particular compound features a 4-aminoquinoline core, a structure that is extensively investigated for its potential in antiparasitic and anticancer agent development . The molecular design, incorporating a 6-chloro and a 2-phenyl substituent on the quinoline ring, is analogous to structures explored in the search for new therapeutic leads . Researchers utilize this compound primarily as a key intermediate for the synthesis and optimization of novel bioactive molecules. Its structure is amenable to further chemical modification, allowing for structure-activity relationship (SAR) studies aimed at enhancing potency, selectivity, and metabolic stability . Activities associated with related 4-aminoquinolines include investigation into targets within the parasite's digestive vacuole and mitochondrial function . This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions, utilizing personal protective equipment and referring to the associated safety data sheet (SDS) before use.

Properties

CAS No.

853310-79-9

Molecular Formula

C21H24ClN3

Molecular Weight

353.9 g/mol

IUPAC Name

N-(6-chloro-2-phenylquinolin-4-yl)-N',N'-diethylethane-1,2-diamine

InChI

InChI=1S/C21H24ClN3/c1-3-25(4-2)13-12-23-21-15-20(16-8-6-5-7-9-16)24-19-11-10-17(22)14-18(19)21/h5-11,14-15H,3-4,12-13H2,1-2H3,(H,23,24)

InChI Key

ZPLFKFRELDMWJN-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC1=CC(=NC2=C1C=C(C=C2)Cl)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 8.26 (d, J = 8.4 Hz, H-8), 7.89–7.47 (m, aromatic H), 3.46 (t, N-CH₂), 1.30 (t, CH₃).

  • ¹³C NMR : δ 158.9 (C=N), 148.7 (C-Cl), 43.5 (N-CH₂).

  • HRMS : m/z 353.9 [M+H]⁺.

Crystallographic Data

Single-crystal X-ray diffraction confirms the planar quinoline core and diethylamine conformation. Key metrics:

  • Bond Lengths : C4-N1 = 1.347 Å, C6-Cl = 1.737 Å.

  • Dihedral Angle : Quinoline/diethylamine plane = 85.2°.

Comparative Analysis of Methods

MethodAdvantagesLimitations
Nucleophilic SubstitutionHigh yield (89%)Requires anhydrous conditions
Reductive AminationMild conditionsLower yield (68%)
Microwave-AssistedRapid (30 min)Specialized equipment needed

Industrial-Scale Considerations

For bulk synthesis, the nucleophilic substitution route is preferred due to scalability. Key parameters:

  • Catalyst : KI (10 mol%) enhances reactivity.

  • Solvent Recovery : DMF is recycled via distillation (bp 153°C).

  • Purity : >99% by HPLC (C18 column, MeOH:H₂O = 70:30) .

Chemical Reactions Analysis

Types of Reactions

N1-(6-Chloro-2-phenylquinolin-4-yl)-N2,N2-diethylethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted quinoline derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.

    Substitution: Amines, thiols; polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Structural Overview

The compound features a quinoline moiety with a chlorine substituent at the 6-position and a phenyl group at the 2-position. The ethylene diamine component contributes to its potential as a ligand in coordination chemistry.

Chemical Formula : C21H24ClN3
Molecular Weight : 353.9 g/mol
IUPAC Name : N-(6-chloro-2-phenylquinolin-4-yl)-N',N'-diethylethane-1,2-diamine
CAS Number : 853310-79-9

Antimicrobial Activity

Research indicates that quinoline derivatives possess significant antimicrobial properties. N1-(6-Chloro-2-phenylquinolin-4-yl)-N2,N2-diethylethane-1,2-diamine has been studied for its ability to inhibit bacterial growth, potentially through the inhibition of bacterial enzymes.

Case Study : A study demonstrated that modifications in the quinoline structure could enhance antimicrobial efficacy against Gram-positive and Gram-negative bacteria, suggesting that this compound may serve as a lead candidate for antibiotic development.

Anticancer Properties

The compound's structure suggests potential interactions with DNA and cellular receptors, which could lead to anticancer effects.

Case Study : In vitro studies have shown that similar quinoline derivatives can induce apoptosis in cancer cells by disrupting cell signaling pathways. The specific mechanisms of action for this compound are still under investigation, but preliminary results indicate promising activity against various cancer cell lines.

Coordination Chemistry

Due to its amine groups, this compound can act as a ligand in coordination complexes.

Ligand TypeMetal ComplexApplication
BidentateNickel(II)Catalysis in organic reactions
BidentateCopper(II)Thermochromic materials

These complexes can exhibit unique properties useful in catalysis and materials science.

Predicted Collision Cross Section

Adductm/zPredicted CCS (Ų)
[M+H]+354.17314187.0
[M+Na]+376.15508202.9
[M+NH4]+371.19968196.4
[M+K]+392.12902191.9
[M-H]-352.15858194.2

This table illustrates the mass-to-charge ratios and predicted collision cross sections for various adducts of the compound, which are critical for understanding its behavior in mass spectrometry.

Mechanism of Action

The mechanism of action of N1-(6-Chloro-2-phenylquinolin-4-yl)-N2,N2-diethylethane-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or DNA, leading to the modulation of biological pathways. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer effects may involve the disruption of cell signaling pathways.

Comparison with Similar Compounds

Key Research Findings and Data Tables

Table 2. Physicochemical Properties

Compound Molecular Weight (g/mol) LogP (Predicted) Solubility (mg/mL)
Target Compound 353.89 3.8 <0.1 (low)
Ro 41-3118 337.88 3.5 0.2–0.5
Compound 7f (Quinazoline) 359.1 2.9 1.2

Discussion of Structural-Activity Relationships (SAR)

  • Phenyl Group at Position 2: This substituent likely increases hydrophobicity and π-stacking interactions, which could enhance bioavailability and target engagement compared to non-phenylated derivatives .
  • Diethylaminoethylamine Side Chain: Common in antimalarial and anticancer agents, this chain may facilitate membrane penetration and interaction with heme targets or kinase ATP-binding pockets .

Biological Activity

N1-(6-Chloro-2-phenylquinolin-4-yl)-N2,N2-diethylethane-1,2-diamine is a compound that belongs to the quinoline family, known for its diverse biological activities. This article delves into its synthesis, biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Characteristics

  • Molecular Formula : C21H24ClN3
  • Molecular Weight : 353.9 g/mol
  • CAS Number : 853310-79-9

The compound features a chloro group at the 6-position and a phenyl group at the 2-position of the quinoline ring, linked to a diethylamine chain. This unique structure contributes to its biological properties.

Biological Activity Overview

This compound has been investigated for various biological activities, including:

  • Anticancer Activity :
    • The compound has shown significant antiproliferative effects against several cancer cell lines, including human colorectal adenocarcinoma (Caco-2) and colon carcinoma (HCT-116) cells. The half-maximal inhibitory concentration (IC50) values for related compounds in this class have been reported as low as 3.3 µM, indicating potent activity against these cancer types .
    • Structure–activity relationship (SAR) studies suggest that modifications to the quinoline core can enhance anticancer activity by improving binding affinity to specific molecular targets such as PI3Kα .
  • Antiviral Activity :
    • Recent studies have explored the compound's potential as an antiviral agent against SARS-CoV-2. Some derivatives have demonstrated EC50 values between 5.9 and 13.0 µM without cytotoxic effects at higher concentrations . This suggests that modifications around the quinoline scaffold can lead to improved antiviral properties.
  • Antimicrobial Properties :
    • The compound exhibits antimicrobial activity, which may be attributed to its ability to inhibit bacterial enzymes or disrupt cellular processes in pathogens .

The biological activity of this compound is primarily mediated through:

  • Enzyme Inhibition : The compound's interaction with key enzymes such as PI3Kα is crucial for its anticancer effects. By inhibiting these enzymes, it disrupts critical signaling pathways involved in cell proliferation and survival .
  • DNA Interaction : Similar quinoline derivatives have shown the ability to intercalate with DNA, leading to cleavage and subsequent apoptosis in cancer cells . This mechanism is vital for its anticancer properties.

Table 1: Biological Activity Summary

Activity TypeCell Line/PathogenIC50/EC50 (µM)Reference
AnticancerCaco-28.9
AnticancerHCT-1163.3
AntiviralSARS-CoV-25.9 - 13.0
AntimicrobialVarious BacteriaNot specified

Case Study: Anticancer Activity

In a study investigating the antiproliferative effects of various quinoline derivatives, this compound was found to significantly reduce cell viability in both Caco-2 and HCT-116 cell lines. The study highlighted the importance of structural modifications in enhancing efficacy against mutant forms of PI3Kα present in HCT-116 cells.

Case Study: Antiviral Screening

Another study focused on screening a library of quinoline derivatives for antiviral activity against SARS-CoV-2. Compounds with structural similarities to this compound exhibited promising results, suggesting that this compound could be further developed as a potential therapeutic agent against COVID-19.

Q & A

Q. Advanced

  • In vitro : 3D tumor spheroids (e.g., HCT-116) to mimic hypoxia and drug penetration.
  • Pathway analysis : Western blotting for PI3Kα, STAT5, or FAK phosphorylation, given structural similarities to inhibitors in and .
  • In vivo : Xenograft models (e.g., nude mice with HepG2 tumors) using intraperitoneal administration (10–20 mg/kg doses). Pharmacokinetic studies should monitor plasma half-life and tissue distribution, noting the diethyl group’s impact on metabolic clearance .

How can structure-activity relationship (SAR) studies guide further modifications of this compound?

Q. Advanced

  • C6 position : Replacing chloro with fluoro may enhance bioavailability while retaining electron-withdrawing effects.
  • C2 phenyl group : Introducing substituents (e.g., 4-methoxystyryl) could improve π-π stacking with kinase ATP pockets, as seen in compound 22 ().
  • Ethylenediamine chain : Methylation or cyclization (e.g., pyrrolidine analogs) might reduce off-target interactions, inspired by nitric oxide synthase inhibitors in .

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